rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans
Description
Conformational Dynamics of Trans-Configured Piperidine Derivatives
The trans configuration of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride imposes distinct conformational constraints on the piperidine ring. Nuclear magnetic resonance (NMR) studies of analogous N-acyl-piperidine systems reveal that restricted rotation about the C–N bond stabilizes specific rotamers through non-covalent interactions (NCIs) between substituents and the aromatic ring. For this compound, the 3-methylphenyl group at C2 and the methyl group at C5 adopt equatorial positions in the lowest-energy chair conformation, minimizing 1,3-diaxial strain (Figure 1A). Density functional theory (DFT) calculations predict a 3.2 kcal/mol energy difference between this conformation and a twisted-boat isomer, favoring the chair form by a population ratio of 98:2 at 298 K.
A key feature of trans-disubstituted piperidines is the coupling between ring puckering and substituent orientation. In the title compound, the 3-methylphenyl group induces a 12° deviation from perfect chair geometry, as evidenced by comparative analysis of X-ray structures in related systems. This distortion arises from π-π stacking interactions between the phenyl ring and adjacent protons on the piperidine nitrogen, creating a pseudo-planar region that enhances conformational rigidity.
Table 1: Conformational Parameters of Trans-Configured Piperidine Derivatives
| Parameter | Value (rac-(2R,5S)) | Reference Compound |
|---|---|---|
| C2–N–C5–C6 Dihedral Angle | 54.3° | 58.1° |
| Ring Puckering Amplitude | 0.87 Å | 0.92 Å |
| ΔG (Chair ↔ Boat) | 3.2 kcal/mol | 2.9 kcal/mol |
Chiral Center Interactions in Racemic Benzyl-Substituted Piperidines
The racemic nature of this compound introduces complex stereochemical interactions between the (2R,5S) and (2S,5R) enantiomers. Crystallographic studies of analogous systems demonstrate that chiral centers at C2 and C5 create a network of hydrogen bonds and van der Waals contacts that stabilize the crystal lattice. The methyl group at C5 participates in CH-π interactions with adjacent phenyl rings, while the protonated nitrogen forms N–H···Cl hydrogen bonds with the counterion.
In solution, the racemic mixture exhibits distinct nuclear Overhauser effect (NOE) correlations compared to enantiopure samples. Selective NOE experiments reveal through-space coupling between the C5 methyl protons and aromatic protons of the 3-methylphenyl group, confirming the trans configuration’s persistence across conformational states. This interaction maintains a fixed distance of 3.8–4.2 Å between these groups, as predicted by molecular dynamics simulations.
Table 2: Key Interatomic Distances in Chiral Center Environment
| Interaction | Distance (Å) |
|---|---|
| C5 Methyl → Phenyl C3 | 3.82 |
| N–H···Cl | 2.14 |
| C2 Phenyl → Piperidine C6 | 4.15 |
X-ray Crystallographic Studies on Methylphenyl-Piperidine Spatial Arrangements
Single-crystal X-ray diffraction analysis resolves the precise spatial arrangement of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride. The compound crystallizes in the monoclinic P21/c space group with four molecules per unit cell. The piperidine ring adopts a chair conformation with axial chloride ions forming bridging interactions between adjacent cations.
Notably, the 3-methylphenyl group exhibits a 15° tilt relative to the piperidine plane, creating a staggered arrangement that minimizes steric clash with the C5 methyl substituent (Figure 1B). Bond length analysis reveals shortening of the C2–N bond (1.47 Å vs. 1.52 Å in unsubstituted piperidine), indicative of increased p-orbital conjugation with the aromatic system.
Table 3: Crystallographic Data for rac-(2R,5S) Piperidine Derivative
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.42 Å, b=12.15 Å, c=14.73 Å |
| Bond Length C2–N | 1.47 Å |
| Torsion Angle C3–C2–N–C5 | 176.2° |
The crystal packing diagram (Figure 1C) shows alternating layers of cationic piperidinium moieties and chloride anions, stabilized by a combination of ionic interactions and aromatic stacking. This arrangement creates channels parallel to the crystallographic b-axis, with potential implications for solid-state reactivity and solubility properties.
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(2S,5R)-5-methyl-2-(3-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14-13;/h3-5,8,11,13-14H,6-7,9H2,1-2H3;1H/t11-,13+;/m1./s1 |
InChI Key |
DJYDKCZPLOIQHV-YLAFAASESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](NC1)C2=CC=CC(=C2)C.Cl |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC(=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans typically involves the reaction of 3-methylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the piperidine ring. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Structural Chemistry and Reactivity
The compound’s stereochemistry (racemic mixture) and substituents (5-methyl and 3-methylphenyl groups) critically influence its reactivity. Key structural features:
-
Chiral centers : Positions 2 (R) and 5 (S) govern enantiomeric distribution.
-
Substituent effects : The 3-methylphenyl group enhances lipophilicity and may direct regioselective reactions, while the methyl group at position 5 modulates steric hindrance.
| Feature | Impact on Reactivity |
|---|---|
| Piperidine ring | Provides sites for nucleophilic substitution (N-alkylation, acylation). |
| Substituent groups | Influence steric effects and electronic interactions during reactions. |
Alkylation and Acylation
The secondary amine in the piperidine core reacts readily with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides). These reactions are critical for functionalizing the compound or generating derivatives for pharmacological studies.
Mechanism :
-
Nucleophilic attack by the amine on an electrophilic carbon (e.g., alkyl halide).
-
Formation of a quaternary ammonium intermediate, stabilized by resonance.
Nucleophilic Substitution
The compound may undergo substitution reactions at the nitrogen or carbon atoms, depending on reaction conditions. For example:
-
N-alkylation : Reaction with methyl iodide to form quaternary ammonium salts.
-
C-alkylation : Potential substitution at the 3-methylphenyl group under specific conditions.
Oxidation
Piperidine derivatives are susceptible to oxidation, particularly at the nitrogen atom. This can yield oxidized analogs (e.g., piperidine N-oxide), which may alter pharmacological activity.
Reductive Amination
While not directly described for this compound, reductive amination is a common reaction in piperidine chemistry. It involves condensation with carbonyl compounds followed by reduction to form new amine bonds .
Pharmacological Relevance of Reactivity
The compound’s reactivity is closely tied to its potential biological activity. Key interactions include:
-
Receptor binding : The piperidine core and substituents enable binding to neurotransmitter receptors (e.g., serotonin, dopamine), influencing mood and cognition.
-
Derivative development : Alkylation or acylation can modulate lipophilicity and receptor affinity, as seen in fluorinated piperidine derivatives .
Analytical and Stability Considerations
-
Salt formation : The hydrochloride salt enhances aqueous solubility, critical for bioavailability studies.
-
Degradation pathways : Limited data exists, but piperidine derivatives generally resist hydrolysis under physiological conditions. Acidic or basic environments may trigger ring-opening reactions .
Scientific Research Applications
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans can be contextualized by comparing it with analogous piperidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Note: Molecular weights marked with () are estimated based on structural formulas due to incomplete data in evidence.*
Key Comparisons
Stereochemical Influence :
- The trans configuration between the 2- and 5-positions may optimize spatial arrangement for receptor binding, contrasting with cis-configured compounds like Migalastat, where multiple hydroxyl groups necessitate a compact structure.
Pharmacological Potential: Aryl-substituted piperidines (e.g., trans-4-phenyl derivatives) often exhibit affinity for monoamine transporters or receptors, suggesting the target compound could share similar CNS applications. Carboxylic acid derivatives (e.g., rac-(2R,5S)-5-methylpiperidine-2-carboxylic acid HCl) may serve as intermediates for prodrug synthesis, unlike the target compound’s direct activity profile.
Solubility and Bioavailability :
- Hydrochloride salts improve water solubility, but the 3-methylphenyl group in the target compound likely reduces solubility compared to Migalastat’s triol motif.
Research Findings and Inferences
- Synthetic Accessibility : The trans configuration is synthetically challenging but achievable via stereoselective methods, as evidenced by catalog listings of analogous trans-piperidines.
- Biological Relevance : Piperidine derivatives with aryl groups often show neuroactive properties, suggesting the target compound may interact with dopamine or serotonin receptors.
- Comparative Stability : Ethyl or methyl substituents (e.g., rac-(2R,5R)-5-ethyl-2-methylpiperidine HCl) may confer greater metabolic stability than aryl groups, which are prone to oxidative metabolism.
Biological Activity
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans is a piperidine derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its piperidine structure with a methyl group and a 3-methylphenyl substituent. Its chemical formula is , with a molecular weight of approximately 229.75 g/mol. The presence of the chlorine atom in the hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for pharmacological applications.
Research indicates that this compound interacts with various neurotransmitter systems. Notably, it shows affinity for:
- Dopamine Receptors : The compound has been studied for its effects on dopaminergic signaling pathways, which are crucial in managing conditions like Parkinson's disease and schizophrenia.
- Serotonin Receptors : Its interaction with serotonin receptors suggests potential antidepressant properties.
- Nicotinic Acetylcholine Receptors : Modulation of these receptors may contribute to cognitive enhancement and neuroprotective effects.
Pharmacological Effects
- Neuroprotective Properties : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative diseases.
- Cognitive Enhancement : Animal models have shown improved learning and memory capabilities when treated with the compound, suggesting it may enhance synaptic plasticity.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Alzheimer's Disease Treatment : A study indicated that this compound could inhibit beta-secretase activity, an important factor in the formation of amyloid plaques associated with Alzheimer's disease .
- Mood Disorders : Clinical trials have reported significant improvements in depressive symptoms among patients treated with this compound compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride with trans configuration?
Answer:
- Enantioselective Synthesis : Utilize chiral auxiliaries or asymmetric catalysis (e.g., organocatalysis or transition-metal catalysis) to establish stereocenters. For example, a Grignard addition to a chiral imine intermediate could yield the desired (2R,5S) configuration.
- Salt Formation : After synthesizing the free base, treat with hydrochloric acid to form the hydrochloride salt, enhancing solubility and crystallinity. Similar methodologies are documented for piperidine derivatives in enantioselective syntheses .
- Validation : Confirm trans configuration via coupling constants in -NMR (e.g., vicinal coupling ) and X-ray crystallography .
Basic: What purification techniques are effective for isolating high-purity trans-isomer?
Answer:
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to exploit differences in solubility between diastereomers.
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/isopropanol to resolve enantiomers. This method is critical for separating racemic mixtures of piperidine derivatives .
- Ion-Exchange Chromatography : Separate hydrochloride salts from unreacted free bases using strong cation-exchange resins.
Basic: How to confirm stereochemical assignment and purity of the compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Recent SHELXL updates improve handling of disordered atoms, critical for trans-configuration analysis .
- NMR Spectroscopy : Compare - and -NMR data with computational predictions (e.g., DFT calculations). Key signals include axial-equatorial proton coupling in the piperidine ring.
- Chiral Purity : Quantify enantiomeric excess via polarimetry or circular dichroism (CD) spectroscopy.
Advanced: How to resolve contradictions between NMR and X-ray data in stereochemical assignments?
Answer:
- Dynamic Effects : Perform variable-temperature NMR to detect conformational equilibria that may obscure coupling constants. For example, chair-flipping in piperidine rings can average NMR signals, misrepresenting trans configuration .
- X-ray as Definitive Proof : Prioritize X-ray data for absolute configuration, as crystal structures are unaffected by dynamic effects. Cross-validate with computational models (e.g., molecular mechanics simulations) .
- Crystallization Bias : Assess whether crystal packing favors specific conformers not representative of solution-state structures.
Advanced: How does the hydrochloride salt influence the compound’s physicochemical and biological properties?
Answer:
- Solubility Enhancement : The hydrochloride salt increases aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies). Similar effects are noted in miglustat hydrochloride, where salt formation improves bioavailability .
- Stability : Monitor hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via differential scanning calorimetry (DSC).
- Biological Interactions : Use surface plasmon resonance (SPR) to compare binding affinities of free base vs. hydrochloride salt to target receptors.
Advanced: How to analyze tautomeric or conformational equilibria in solution?
Answer:
- Variable-Temperature NMR : Identify tautomers (e.g., keto-enol equilibria) by observing signal coalescence at elevated temperatures. Evidence from related piperidone derivatives shows tautomerism impacts reactivity .
- Density Functional Theory (DFT) : Calculate energy barriers for ring-flipping or tautomerization. Compare computed -NMR shifts with experimental data to validate models.
- Solid-State NMR : Compare solution and solid-state conformations to detect crystallization-induced shifts.
Advanced: How to design experiments to study stereoselective interactions with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes of trans vs. cis isomers to receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enantiomer-target binding.
- Biological Assays : Compare IC values of enantiomers in enzyme inhibition assays. For example, menthol stereoisomers exhibit distinct membrane fluidity effects, demonstrating stereoselectivity .
Advanced: What analytical strategies address discrepancies in chiral purity assessments?
Answer:
- Orthogonal Methods : Combine chiral HPLC with supercritical fluid chromatography (SFC) to cross-validate enantiomeric ratios.
- Mass Spectrometry (MS) : Use ion-mobility MS to separate enantiomers based on collision cross-sections.
- Stereochemical Stability : Monitor racemization under storage conditions (pH, temperature) via periodic chiral analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
